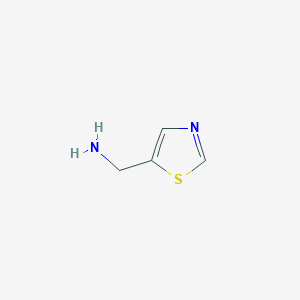

Thiazol-5-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazol-5-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c5-1-4-2-6-3-7-4/h2-3H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNQVUAKCAPBIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415448 |

Source

|

| Record name | thiazol-5-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161805-76-1 |

Source

|

| Record name | thiazol-5-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Aminomethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiazol-5-ylmethanamine: Core Basic Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazol-5-ylmethanamine, a heterocyclic amine, presents a scaffold of significant interest in medicinal chemistry and drug development. The thiazole ring is a privileged structure found in numerous biologically active compounds, including approved pharmaceuticals. This technical guide provides a comprehensive overview of the fundamental basic properties and structural aspects of this compound, compiling available data to support research and development efforts.

Chemical Structure and Properties

This compound, with the chemical formula C₄H₆N₂S, consists of a thiazole ring substituted at the 5-position with an aminomethyl group.[1] The presence of the basic amino group and the aromatic thiazole ring governs its physicochemical properties.

Basic Properties

The basicity of this compound is a key characteristic influencing its behavior in biological systems and its potential for salt formation. While experimental data is limited, a predicted pKa value provides a useful estimate.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂S | PubChem[1] |

| Molecular Weight | 114.17 g/mol | PubChem[1] |

| Predicted pKa | 8.24 | ChemBK[2] |

| Predicted XLogP3-AA | -0.2 | PubChem |

Note: The pKa value is a predicted value and should be considered as an estimation. Experimental verification is recommended for precise applications.

Structural Visualization

The structural formula of this compound is depicted below.

References

An In-depth Technical Guide on the Discovery and Synthesis of Novel Thiazol-5-ylmethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel Thiazol-5-ylmethanamine derivatives. This class of compounds holds significant promise in drug discovery, with demonstrated activity against various biological targets, including G-protein coupled receptors (GPCRs) and kinases. This document details synthetic methodologies, presents key quantitative data, and visualizes associated signaling pathways and experimental workflows.

Introduction to this compound Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive core for the design of novel therapeutic agents.[2] Derivatives functionalized at the 5-position with a methanamine group (this compound) are of particular interest due to their potential to interact with a range of biological targets. A notable example of a compound containing this core structure is the immediate precursor to the antiretroviral drug Ritonavir, which utilizes a 4-Nitrophenyl Thiazol-5-ylmethyl Carbonate intermediate in its synthesis.[3]

Research into this compound derivatives has revealed their potential as modulators of central nervous system (CNS) targets, such as dopamine receptors, and as inhibitors of key signaling kinases.[2][4] This guide will explore the synthesis of these derivatives, their structure-activity relationships (SAR), and their impact on cellular signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the construction of a 2,5-disubstituted thiazole ring, followed by functional group interconversion to introduce the methanamine moiety. The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring.[2]

A general synthetic approach to 2-aryl-5-(aminomethyl)thiazole derivatives is outlined below. This multi-step synthesis begins with the formation of a 2-amino-4,5-diarylthiazole, which can then be further functionalized.

General Synthetic Workflow

The overall workflow for the synthesis of a target this compound derivative typically involves the initial synthesis of a substituted thiazole core, followed by modification at the 5-position to introduce the aminomethyl group.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 2.2.1: Synthesis of 2-Amino-4,5-diarylthiazole Intermediate

This protocol is adapted from a known procedure for the synthesis of 2-aminothiazole derivatives.[5]

-

Materials: 1,2-diaryl-ethanone, Pyridinium tribromide, Thiourea, Ethanol, Ice water.

-

Step 1: Bromination of 1,2-diaryl-ethanone: To a solution of the 1,2-diaryl-ethanone in a suitable solvent at 0 °C, pyridinium tribromide is added portion-wise. The reaction is stirred at this temperature until completion (monitored by TLC). The resulting bromo-ethanone derivative is then isolated.

-

Step 2: Cyclization with Thiourea: The crude bromo-ethanone is dissolved in ethanol, and thiourea is added. The mixture is heated to reflux for several hours.

-

Step 3: Work-up and Isolation: After completion of the reaction, the mixture is cooled and poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the 2-amino-4,5-diarylthiazole.

Protocol 2.2.2: Synthesis of N-((Thiazol-5-yl)methyl)acetamide

This protocol describes the acylation of a primary aminomethylthiazole.

-

Materials: 2-Aryl-5-(aminomethyl)thiazole, Acetyl chloride, Dry acetone, Triethylamine (or another suitable base).

-

Procedure: To a solution of 2-Aryl-5-(aminomethyl)thiazole in dry acetone, triethylamine is added, and the mixture is cooled in an ice bath. Acetyl chloride is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is quenched with water, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography.[6]

Biological Activity and Structure-Activity Relationship (SAR)

This compound derivatives have shown promising activity against a variety of biological targets. The nature and position of substituents on the thiazole ring and the amine moiety significantly influence their biological activity.

Kinase Inhibitory Activity

Several thiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The PI3K/AKT/mTOR signaling pathway is a key pathway that is often aberrantly activated in cancer.[7]

Table 1: Kinase Inhibitory Activity of Exemplary Thiazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, nM) | Reference |

| 1a | PI3Kα | 15 | MCF-7 | 50 | [7] |

| 1b | AKT1 | 25 | A549 | 75 | [7] |

| 2a | B-RAF(V600E) | 23.1 | Melanoma | Not Reported | [3] |

| 3a | CK2 | 400 | Not Reported | Not Reported | [3] |

Note: Data presented is representative and compiled from various sources for illustrative purposes.

Dopamine Receptor Modulation

Thiazole derivatives have also been investigated as modulators of dopamine receptors, which are key targets in the treatment of various CNS disorders.[2][4] The affinity for different dopamine receptor subtypes (D1-like and D2-like) can be tuned by modifying the substituents on the thiazole core and the aminomethyl side chain.[8][9]

Table 2: Dopamine Receptor Binding Affinity of Thiazole Derivatives

| Compound ID | Receptor Subtype | Ki (nM) | Agonist/Antagonist | Reference |

| NRA0045 | Dopamine D4.4 | 0.55 | Antagonist | [4] |

| NRA0045 | Dopamine D4.7 | 0.54 | Antagonist | [4] |

| NRA0045 | Dopamine D2L | 49.9 | Antagonist | [4] |

| Comp-A | Dopamine D3 | 1.4 | Antagonist | [9] |

| Comp-B | Dopamine D2 | 25 | Antagonist | [8] |

Note: Data presented is representative and compiled from various sources for illustrative purposes.

Signaling Pathway Modulation

The therapeutic effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Thiazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and AKT, making them promising candidates for cancer therapy.[7]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are Gi-coupled GPCRs that play a crucial role in neurotransmission. Antagonists of the D2 receptor are used in the treatment of psychosis. This compound derivatives can act as D2 receptor antagonists, thereby modulating downstream signaling cascades.

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Conclusion

This compound derivatives represent a versatile and promising class of compounds for the development of new therapeutics. Their synthetic accessibility allows for the creation of diverse chemical libraries for screening against various biological targets. The structure-activity relationships of these compounds highlight the importance of specific substitution patterns for achieving high potency and selectivity. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this compound derivatives in areas such as oncology and neuroscience. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 2. Thiazole Containing Heterocycles with CNS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045) [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]

- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands [frontiersin.org]

- 9. mdpi.com [mdpi.com]

Biological activity screening of Thiazol-5-ylmethanamine analogs

An In-Depth Technical Guide to the Biological Activity Screening of Thiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities. Its derivatives, including Thiazol-5-ylmethanamine analogs, are subjects of intense research for novel therapeutic agents. This guide provides a comprehensive overview of the screening methodologies used to evaluate the biological activities of these compounds, focusing on cytotoxicity, enzyme inhibition, and receptor binding. It includes detailed experimental protocols, quantitative data from various studies, and visualizations of key workflows and pathways to aid in the design and execution of screening campaigns.

General Workflow for Biological Activity Screening

The process of screening a library of newly synthesized compounds, such as Thiazole-5-ylmethanamine analogs, follows a structured path from initial broad-based assays to more specific mechanistic studies. This workflow ensures a systematic evaluation to identify promising lead compounds.

Caption: General workflow for screening and developing thiazole analogs.

Cytotoxicity Screening

A primary step in evaluating potential anticancer agents is to determine their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various thiazole derivatives against different human cancer cell lines.

| Compound Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hydrazinyl-Thiazole | 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| HepG2 (Liver) | 7.26 ± 0.44 | [1] | ||

| 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [1] | |

| HepG2 (Liver) | 26.8 ± 1.62 | [1] | ||

| Thiazole-Amino Acid | 5a | A549 (Lung) | 2.07 | [2] |

| 5f | HeLa (Cervical) | 8.51 | [2] | |

| Phenylthiazolyl | 4b | MDA-MB-231 (Breast) | 3.52 | [3] |

| 4d | MDA-MB-231 (Breast) | 1.21 | [3] | |

| Bis-Thiazole | 5c | Hela (Cervical) | 0.00065 | [4] |

| 5f | KF-28 (Ovarian) | 0.0061 | [4] | |

| 5e | MCF-7 (Breast) | 0.6648 | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard procedure for assessing cell viability based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2][5]

Materials:

-

Thiazole analog stock solution (typically in DMSO)

-

96-well flat-bottom plates

-

Appropriate cancer cell lines and complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole analogs in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium with vehicle, e.g., DMSO) and a positive control (a known cytotoxic agent like Doxorubicin or Staurosporine).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Mechanism of Action: Apoptosis Induction

Many cytotoxic thiazole compounds exert their effect by inducing apoptosis (programmed cell death). This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3 and caspase-7.[5]

Caption: Simplified overview of apoptosis induction pathways by thiazole analogs.

Enzyme Inhibition Screening

Thiazole derivatives are known to inhibit various enzymes critical to disease progression, including protein kinases, carbonic anhydrases, and cholinesterases.

Data Presentation: Enzyme Inhibition by Thiazole Derivatives

| Target Enzyme | Compound Class | Compound | Inhibition (IC₅₀ / Kᵢ) | Reference |

| VEGFR-2 | Hydrazinyl-Thiazole | 4c | IC₅₀ = 0.15 µM | [1] |

| Carbonic Anhydrase I | Thiazole-methylsulfonyl | 2a-2h | IC₅₀ = 39.38–198.04 μM | [6][7] |

| Carbonic Anhydrase II | Thiazole-methylsulfonyl | 2a-2h | IC₅₀ = 39.16–86.64 μM | [6][7] |

| Carbonic Anhydrase I | 2-Amino Thiazole | 2-amino-4-(4-chlorophenyl)thiazole | Kᵢ = 0.008 ± 0.001 μM | [8] |

| Carbonic Anhydrase II | 2-Amino Thiazole | 2-amino-4-(4-bromophenyl)thiazole | Kᵢ = 0.124 ± 0.017 μM | [8] |

| Acetylcholinesterase (AChE) | 2-Amino Thiazole | 2-amino-4-(4-bromophenyl)thiazole | Kᵢ = 0.129 ± 0.030 μM | [8] |

| Butyrylcholinesterase (BChE) | 2-Amino Thiazole | 2-amino-4-(4-bromophenyl)thiazole | Kᵢ = 0.083 ± 0.041 μM | [8] |

| B-RAF V600E Kinase | Phenyl Sulfonyl Thiazole | 39 | IC₅₀ = 0.19 µM | [9] |

| c-Met Kinase | Thiazole Carboxamide | 51f | IC₅₀ = 29.05 nM | [10] |

| E. coli DNA Gyrase | Coumarin-based Thiazole | 11b | IC₅₀ = 182 nM | [11] |

Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a general method for determining the inhibitory activity of compounds against an enzyme that produces a chromogenic product.[6][12]

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Assay buffer

-

Thiazole analog stock solution (in DMSO)

-

96-well plate (UV-transparent if required)

-

Spectrophotometric microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer at desired concentrations.

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Assay buffer.

-

Test compound at various concentrations (serial dilutions).

-

Enzyme solution.

-

-

Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the specific wavelength for the chromogenic product.

-

Controls:

-

100% Activity Control: Wells containing enzyme, substrate, and vehicle (DMSO) but no inhibitor.

-

Blank Control: Wells containing buffer and substrate but no enzyme.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of product formation) for each concentration of the inhibitor.

-

Normalize the velocities to the 100% activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key protein kinase in angiogenesis (the formation of new blood vessels), a process crucial for tumor growth. Inhibiting this kinase is a major strategy in cancer therapy.[3]

Caption: Inhibition of the VEGFR-2 signaling cascade by thiazole analogs.

Receptor Binding Assays

Receptor binding assays are crucial for identifying and characterizing compounds that interact with specific cellular receptors, such as G-protein coupled receptors (GPCRs) or ion channels. These assays are fundamental in screening for agonists or antagonists.[13]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a common method using a radiolabeled ligand to determine the affinity of a test compound for a specific receptor. The principle is to measure the displacement of a known high-affinity radioligand by the unlabeled test compound.[14][15]

Materials:

-

Cell membranes or whole cells expressing the target receptor.

-

A specific high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled).

-

Thiazole analog test compounds (unlabeled).

-

Binding buffer.

-

Glass fiber filter mats or 96-well filter plates.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:

-

Receptor preparation (cell membranes).

-

A fixed, low concentration (at or below the Kd) of the radioligand.

-

Varying concentrations of the unlabeled thiazole test compound.

-

-

Controls:

-

Total Binding: Wells with receptor and radioligand only (no test compound).

-

Non-specific Binding (NSB): Wells with receptor, radioligand, and a very high concentration of a known unlabeled ligand to saturate all specific binding sites.

-

-

Incubation: Incubate the mixture for a sufficient time at a specific temperature to reach binding equilibrium.

-

Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand. This is typically done by vacuum filtration through a glass fiber filter plate, which traps the cell membranes (and thus the bound radioligand).

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped free radioligand.

-

Quantification: Place the filters in vials with a scintillation cocktail (or add cocktail directly to the filter plate wells) and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 3. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 4. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Receptor-Ligand Binding Assays | Revvity [revvity.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Thiazol-5-ylmethanamine Core in Biological Systems: A Technical Guide to the Mechanism of Action of Ritonavir

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. While thiazol-5-ylmethanamine itself is primarily a synthetic building block, its core structure is central to the potent activity of the antiretroviral drug, Ritonavir. This technical guide provides an in-depth exploration of the dual mechanisms of action of Ritonavir in biological systems. Primarily, Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, a critical enzyme in the viral life cycle. Secondly, it functions as a powerful mechanism-based inactivator of the cytochrome P450 3A4 (CYP3A4) enzyme, a role that has been strategically leveraged to enhance the pharmacokinetics of other co-administered antiretroviral drugs. This document details the molecular interactions, signaling pathways, and quantitative parameters associated with these mechanisms, supported by detailed experimental methodologies and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Introduction: The Thiazole Scaffold and the Emergence of Ritonavir

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in the development of a wide array of pharmaceuticals due to its ability to engage in various biological interactions.[1][2] this compound serves as a crucial intermediate in the synthesis of complex molecules, most notably the HIV protease inhibitor, Ritonavir.[3][4] Ritonavir was initially developed for its direct antiviral properties but is now predominantly used at sub-therapeutic doses to "boost" the efficacy of other protease inhibitors.[5][6] This dual functionality stems from its potent inhibition of both the viral protease and a key human metabolic enzyme.

Dual Mechanisms of Action of Ritonavir

Ritonavir exhibits two distinct and clinically significant mechanisms of action: inhibition of HIV-1 protease and inhibition of cytochrome P450 3A4.

Inhibition of HIV-1 Protease

The primary antiviral effect of Ritonavir is achieved through the competitive inhibition of the HIV-1 aspartyl protease.[7][8] This viral enzyme is essential for the post-translational processing of the viral Gag and Gag-Pol polyproteins, which are precursors to mature, functional viral proteins and enzymes.[3][7] By binding to the active site of the HIV protease, Ritonavir prevents the cleavage of these polyproteins, resulting in the production of immature, non-infectious virions.[3][7]

Inhibition of Cytochrome P450 3A4 (Pharmacokinetic Enhancement)

Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is a major enzyme in the liver and intestines responsible for the metabolism of a vast number of drugs, including most HIV protease inhibitors.[9][10] By inhibiting CYP3A4, Ritonavir slows the metabolism of co-administered drugs that are substrates for this enzyme. This leads to higher and more sustained plasma concentrations of the other drugs, thereby enhancing their therapeutic efficacy and allowing for lower or less frequent dosing.[7][10] This "boosting" effect is the primary clinical use of Ritonavir today. Ritonavir acts as a mechanism-based inactivator of CYP3A4, meaning it is converted by the enzyme into a reactive metabolite that then irreversibly binds to the enzyme.[9][11]

Quantitative Data

The following tables summarize the key quantitative parameters for Ritonavir's dual mechanisms of action.

Table 1: HIV Protease Inhibition

| Parameter | Value | Virus Strain | Reference(s) |

| Ki | 0.36 nM | HIV-1 | [8] |

| Ki | 3.7 nM | HIV-2 | [8] |

| EC50 | 0.02 µM | HIV-1 | [1][12] |

Table 2: Cytochrome P450 3A4 Inhibition

| Parameter | Value | In Vitro System | Reference(s) |

| Ki | 0.019 µM | Human Liver Microsomes | [7][8] |

| IC50 | 0.034 µM | Human Liver Microsomes | [7][8] |

| IC50 | 0.014 µM | Human Liver Microsomes | [13] |

| KI | 0.59 µM | Recombinant CYP3A4 | [3][4] |

| kinact | 0.53 min-1 | Recombinant CYP3A4 | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of compounds like Ritonavir. Below are generalized methodologies for key experiments.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by purified recombinant HIV-1 protease.

Methodology:

-

Reagent Preparation: Recombinant HIV-1 protease, a fluorogenic substrate, and Ritonavir (or other test compounds) are diluted to desired concentrations in an appropriate assay buffer.

-

Reaction Setup: The assay is typically performed in a 96-well plate format. HIV-1 protease and varying concentrations of Ritonavir are pre-incubated in the assay buffer.

-

Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.

-

Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal. The percentage of inhibition at each Ritonavir concentration is determined relative to a no-inhibitor control. The IC50 value is then calculated by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.[14]

In Vitro CYP3A4 Inhibition Assay

This assay determines the inhibitory potential of a compound on the metabolic activity of CYP3A4, typically using human liver microsomes (HLMs) or recombinant CYP3A4 enzymes.

Methodology:

-

Reagent Preparation: Human liver microsomes, a specific CYP3A4 substrate (e.g., testosterone or midazolam), NADPH (a necessary cofactor), and Ritonavir are prepared in a suitable buffer.[4][7]

-

Pre-incubation: To assess time-dependent inhibition (TDI), Ritonavir is pre-incubated with the microsomes and NADPH for various time points before the addition of the substrate. For direct inhibition, the pre-incubation is performed without NADPH or for a zero-minute duration.

-

Reaction Initiation: The metabolic reaction is initiated by adding the CYP3A4 substrate.

-

Incubation and Termination: The reaction mixture is incubated at 37°C for a specified period and then terminated by adding a quenching solution, such as acetonitrile, which often contains an internal standard for analytical quantification.

-

Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite.

-

Data Analysis: The rate of metabolite formation in the presence of Ritonavir is compared to a vehicle control to determine the percent inhibition. IC50 values are calculated from the dose-response curve. For mechanism-based inactivation, kinetic parameters such as KI and kinact are determined by analyzing the time- and concentration-dependent loss of enzyme activity.[4][15]

Conclusion

The thiazole-5-ylmethanamine core, as a key structural component of Ritonavir, is integral to two powerful and distinct mechanisms of action that have had a profound impact on the treatment of HIV/AIDS. Its ability to potently inhibit HIV-1 protease directly combats viral replication, while its mechanism-based inactivation of CYP3A4 provides a vital pharmacokinetic advantage, enhancing the efficacy of numerous other life-saving medications. A thorough understanding of these dual mechanisms, supported by robust quantitative data and detailed experimental methodologies, is essential for the continued development of novel therapeutics and the optimization of existing treatment regimens. This guide provides a comprehensive overview to aid researchers and drug development professionals in this endeavor.

References

- 1. metabolon.com [metabolon.com]

- 2. Interaction of human cytochrome P4503A4 with ritonavir analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studying cytochrome P450 kinetics in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of the efficacy of HIV protease inhibitors against SARS-CoV-2′s main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The determination of effective antiviral doses using a computer program for sigmoid dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ritonavir - Wikipedia [en.wikipedia.org]

- 13. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abcam.co.jp [abcam.co.jp]

- 15. bioivt.com [bioivt.com]

Spectroscopic Characterization of Thiazol-5-ylmethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Thiazol-5-ylmethanamine hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data and detailed, generalized experimental protocols that can be applied to its analysis. This information is intended to assist researchers in the identification and characterization of this compound hydrochloride and related compounds.

Chemical Structure and Properties

-

Chemical Name: this compound hydrochloride

-

CAS Number: 131052-46-5

-

Molecular Formula: C₄H₇ClN₂S

-

Molecular Weight: 150.63 g/mol

-

Physical Form: White to pale-yellow or yellow-brown solid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Predicted ¹H and ¹³C NMR data for this compound hydrochloride are presented below. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | Singlet | 1H | H2 (Thiazole) |

| ~8.0 | Singlet | 1H | H4 (Thiazole) |

| ~4.3 | Singlet | 2H | CH₂ (Methylene) |

| ~8.5 (broad) | Singlet | 3H | NH₃⁺ (Ammonium) |

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C2 (Thiazole) |

| ~145 | C4 (Thiazole) |

| ~135 | C5 (Thiazole) |

| ~40 | CH₂ (Methylene) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound hydrochloride is expected to show characteristic absorption bands for the amine hydrochloride and the thiazole ring.

Table 3: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Strong, Broad | N-H stretching (primary amine salt) |

| ~1620 | Medium | N-H bending (primary amine salt) |

| ~1550 | Medium | C=N stretching (Thiazole ring) |

| ~1420 | Medium | C=C stretching (Thiazole ring) |

| ~1100 | Medium | C-N stretching |

| ~700 | Medium | C-S stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z (amu) | Interpretation |

| 115.03 | [M+H]⁺ (protonated molecule of the free base) |

| 114.02 | [M]⁺ (molecular ion of the free base) |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound hydrochloride.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.

-

Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters. For a typical spectrum on a 400 MHz instrument, 16-64 scans may be sufficient.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind 1-2 mg of this compound hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (ESI)

Sample Preparation:

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent such as methanol or a mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

-

The final solution may be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

-

Set the mass spectrometer to operate in positive ion electrospray ionization mode (ESI+).

-

Optimize the ion source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the analyte.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Workflow and Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound hydrochloride.

Caption: Workflow for Spectroscopic Characterization.

Investigating the Structure-Activity Relationship of Thiazol-5-ylmethanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This technical guide delves into the structure-activity relationship (SAR) of a specific, yet promising class of compounds: thiazol-5-ylmethanamine derivatives. While direct and extensive SAR studies on this particular core are emerging, this document synthesizes available data on closely related analogues to provide a foundational understanding for researchers in the field. We will explore synthetic strategies, quantitative biological data, detailed experimental protocols, and key signaling pathways, offering a comprehensive resource for the rational design of novel therapeutic agents based on the this compound scaffold.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the construction of the core thiazole ring, followed by functionalization at the 5-position to introduce the methanamine moiety, and subsequent N-substitution. A general synthetic approach is outlined below.

A common route involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides. For the specific synthesis of the this compound core, a key intermediate is often a 5-(halomethyl)thiazole or a thiazole-5-carboxaldehyde, which can then be converted to the desired amine. For instance, a 2-bromo-1-(substituted-thiazol-5-yl)ethan-1-one can be reacted with various amines or other nucleophiles to build upon the core structure[1]. The subsequent N-substitution of the this compound can be achieved through standard methods such as reductive amination or amide coupling reactions to generate a diverse library of derivatives for SAR studies.

Quantitative Data Presentation: Biological Activity

While specific data for a broad range of this compound derivatives is limited in publicly available literature, we can extrapolate potential activities and SAR trends from closely related thiazole-containing compounds, particularly those with substitutions at the 5-position. The following tables summarize the biological activities of such derivatives against various targets.

Anticancer and Kinase Inhibitory Activity

Thiazole derivatives have shown significant promise as anticancer agents, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Table 1: Anticancer and Kinase Inhibitory Activity of Thiazole Derivatives

| Compound Class | Target/Cell Line | IC50/Activity | Reference |

| 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamides | A-549, Bel7402, HCT-8 | Moderate to 48% inhibition | [2] |

| Thiazole-hydrazone derivatives | MCF-7, HepG2 | IC50 = 2.57 - 51.7 µM | [3] |

| Thiazole-hydrazone derivative 4c | VEGFR-2 | IC50 = 0.15 µM | [3] |

| 2-Amino-thiazole derivatives | Bcl-2 Jurkat, A-431 | IC50 = 34.31 - 34.77 µM | [4] |

| Bisthiazole derivative 53 | HCT-116, HepG2 | IC50 = 6.6, 4.9 µg/mL | [4] |

| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase I/II | IC50 = 39.16 - 198.04 µM | [5][6] |

| Thiazole carboxamide derivative 2b | COX-1 / COX-2 | IC50 = 0.239 µM / 0.191 µM | [7] |

| Novel thiazole derivatives | SaOS-2 | IC50 = 0.190 - 0.273 µg/mL | [8] |

| 2,4-disubstituted thiazole derivatives | Tubulin polymerization | IC50 = 2.00 µM | [9] |

| Pyrimidine-thiazole derivatives | CDK9 | IC50 = 0.64 - 2.01 µM | [10] |

| Benzothiazole-pyridine derivatives | PI3Ks/mTORC1 | IC50 = 0.30 - 0.45 µM | [10] |

| Thiazole derivative 42 | GSK-3β | IC50 = 0.29 nM | [10] |

| Thiazole derivative 40 | B-RAFV600E | IC50 = 23.1 nM | [10] |

| Novel thiazole derivatives | PI3Kα / mTOR | IC50 = 0.086 µM / 0.221 µM | [11] |

Structure-Activity Relationship Insights:

From the available data on related compounds, several SAR trends can be inferred for thiazole derivatives as kinase inhibitors:

-

Substitution at the 2- and 4-positions: The nature of the substituent at the 2- and 4-positions of the thiazole ring significantly influences activity. For instance, in a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides, the substitution pattern on the 2-phenyl ring was crucial for anticancer activity[2].

-

The 5-position carboxamide linker: The amide moiety at the 5-position serves as a versatile point for introducing various substituents that can interact with the target protein. The nature of the amine component of the amide is critical for potency and selectivity[2][7].

-

Importance of specific functional groups: The presence of hydrogen bond donors and acceptors, as well as lipophilic groups, can greatly impact binding affinity. For example, in a series of thiazole carboxamide COX inhibitors, a t-butyl group led to increased potency, likely due to favorable interactions with a hydrophobic pocket in the enzyme's active site[7].

Antimicrobial Activity

Thiazole derivatives have long been investigated for their antimicrobial properties. The data below is for various thiazole-containing compounds, which can guide the design of novel this compound-based antimicrobial agents.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Organism(s) | MIC/Activity | Reference |

| Thiazole Orange Derivative 1 | S. aureus (including MRSA) | MIC = 0.75 - 3.0 µg/mL | [12] |

| Phenylthiazol-2-amine derivatives | Gram-positive & Gram-negative bacteria | Moderate to good activity | [13] |

| 1,3-Thiazole derivatives | S. aureus, E. coli, A. niger | MIC = 125 - 200 µg/mL | [14] |

| Pyrazole-thiazole/thiophene derivatives | Gram-positive & Gram-negative bacteria, C. albicans | Inhibition zones = 25 - 33 mm | [15] |

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one derivatives | Various bacteria and fungi | High activity, some exceeding standard antibiotics | [1] |

| (Phenylidenehydrazino)-1,3-thiazole derivative 47 | Bacteria | MIC = 6.25 mg/mL | [16] |

| Heteroaryl(aryl) thiazole derivative 3 | Bacteria | MIC = 0.23 - 0.70 mg/mL | [17][18] |

| Heteroaryl(aryl) thiazole derivative 8 | Fungi | MIC = 0.08 - 0.23 mg/mL | [17][18] |

Structure-Activity Relationship Insights:

-

Influence of Heterocyclic Systems: The incorporation of other heterocyclic rings onto the thiazole scaffold can significantly enhance antimicrobial activity. For example, derivatives containing imidazotriazole or pyrazole moieties have shown potent activity[1][13][15].

-

Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to penetrate bacterial cell membranes. However, a simple increase in lipophilicity does not always correlate with increased activity, suggesting that specific interactions with molecular targets are crucial[14].

-

Substitution Pattern: The position and nature of substituents on the thiazole ring are critical. For instance, in one study, a 4-hydroxyphenyl group at the 2-position of the thiazole ring resulted in better antimicrobial activity compared to its placement at the 4-position[14].

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of SAR studies. Below are methodologies for key assays relevant to the biological evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), ATP, and the test compounds in an appropriate assay buffer.

-

Assay Plate Preparation: Add the kinase, substrate, and test compound (at various concentrations) to the wells of a microtiter plate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., HTRF, ELISA) or by measuring the depletion of ATP (e.g., Kinase-Glo®).

-

Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Methodology:

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from an overnight culture to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only the medium (negative control) and medium with the inoculum (positive control) are also included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway Visualization

To provide context for the development of this compound derivatives as targeted therapeutics, it is crucial to understand the signaling pathways they may modulate. For instance, many thiazole derivatives have been developed as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While comprehensive SAR data for this specific core remains to be fully elucidated, the information gathered from structurally related thiazole derivatives provides a strong foundation for future research. The demonstrated potential of thiazoles to act as potent inhibitors of kinases and as effective antimicrobial agents highlights the diverse therapeutic applications that may be accessible through the exploration of thiazol--5-ylmethanamine analogues. By employing the synthetic strategies and experimental protocols outlined in this guide, researchers can systematically investigate the SAR of this compound class, paving the way for the discovery of new and improved medicines. The continued exploration of this versatile scaffold is a promising avenue in the ongoing quest for innovative treatments for a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jchemrev.com [jchemrev.com]

- 17. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 18. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Thiazol-5-ylmethanamine: A Privileged Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of early-stage drug discovery, fragment-based approaches have emerged as a powerful strategy for identifying novel lead compounds. This methodology relies on the screening of low molecular weight fragments that, upon binding to a biological target, can be elaborated into more potent, drug-like molecules. Within the vast chemical space of available fragments, heterocyclic scaffolds play a pivotal role due to their inherent structural diversity and ability to engage in a wide range of intermolecular interactions. Among these, the thiazole ring is a recurring motif in numerous approved drugs and biologically active compounds.[1] This guide focuses on the utility of thiazol-5-ylmethanamine as a versatile and valuable fragment in the initiation and progression of drug discovery campaigns. Its unique combination of a primary amine for synthetic elaboration and a thiazole core for target interaction makes it an attractive starting point for tackling diverse therapeutic targets.

Physicochemical Properties and Fragment Library Design

This compound is a small, polar fragment that adheres to the "Rule of Three," a set of guidelines for designing effective fragment libraries. Its properties make it an ideal candidate for inclusion in screening collections aimed at identifying initial hits with good ligand efficiency.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H6N2S | PubChem CID 5304077 |

| Molecular Weight | 114.17 g/mol | PubChem CID 5304077 |

| XLogP3 | -0.2 | PubChem CID 5304077 |

| Hydrogen Bond Donors | 2 | PubChem CID 5304077 |

| Hydrogen Bond Acceptors | 2 | PubChem CID 5304077 |

| Rotatable Bonds | 1 | PubChem CID 5304077 |

The primary amine group of this compound serves as a key handle for synthetic diversification, allowing for the rapid generation of analog libraries to explore the structure-activity relationship (SAR) around an initial fragment hit. The thiazole ring itself can participate in various non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions, contributing to target binding.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Thiazole-containing compounds have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[2] The this compound core can serve as a foundational scaffold for developing potent and selective kinase inhibitors.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3] Several thiazole-based compounds have been developed as inhibitors of VEGFR-2.

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4]

Quantitative Data on Thiazole-Based Inhibitors

While specific binding data for the parent fragment, this compound, is not extensively published, numerous studies have reported the inhibitory activities of its derivatives against various kinases and cancer cell lines. This data highlights the potential of this scaffold for generating potent inhibitors.

Table 2: In Vitro Inhibitory Activity of Thiazole Derivatives

| Compound Class | Target/Cell Line | Assay Type | IC50 | Reference |

| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative | H1975 (NSCLC) | MTT Assay | 3.5 µM | [5] |

| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative | PC9 (NSCLC) | MTT Assay | 8.11 µM | [5] |

| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative | A549 (NSCLC) | MTT Assay | 18.16 µM | [5] |

| Phenyl sulfonyl thiazole derivative | B-RAFV600E Kinase | Kinase Assay | 23.1 nM | [2] |

| Pyrimidine-thiazole derivative | CDK9 Kinase | Kinase Assay | 0.64 - 2.01 µM | [2] |

| 2-hydrazinyl-thiazole-4-one derivative | VEGFR-2 Kinase | Kinase Assay | 0.15 µM | [6] |

| 2-hydrazinyl-thiazole-4-one derivative | MCF-7 (Breast Cancer) | MTT Assay | 2.57 µM | [6] |

| 2-hydrazinyl-thiazole-4-one derivative | HepG2 (Liver Cancer) | MTT Assay | 7.26 µM | [6] |

| Benzothiazole-pyridine derivative | PI3K Kinase | Kinase Assay | 9 - 290 nM | [4] |

| Benzothiazole-pyridine derivative | MCF-7 (Breast Cancer) | Cell-based Assay | 0.30 - 0.45 µM | [4] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful identification and characterization of fragment hits and their subsequent optimization.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for thiazole ring formation, most commonly the Hantzsch thiazole synthesis.[7] A plausible synthetic route is outlined below:

General Procedure:

-

Hantzsch Thiazole Synthesis: 1,3-Dichloroacetone is reacted with formamide to yield 5-(chloromethyl)thiazole.

-

Gabriel Synthesis: The resulting 5-(chloromethyl)thiazole is treated with potassium phthalimide to form N-(thiazol-5-ylmethyl)phthalimide.

-

Deprotection: The phthalimide protecting group is removed using hydrazine hydrate to afford the final product, this compound.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay is used to determine the potency of a compound in inhibiting the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

White, opaque 96-well microplates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer.

-

Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.[8][9]

Conclusion

This compound represents a valuable and versatile fragment for initiating fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with the proven track record of the thiazole scaffold in modulating key biological targets, make it a privileged starting point for the development of novel therapeutics. The synthetic tractability of the primary amine allows for rapid library generation and optimization of initial hits. As demonstrated by the numerous potent kinase inhibitors derived from this core, the exploration of chemical space around the this compound fragment holds significant promise for the discovery of next-generation medicines. Careful characterization of fragment hits using robust biochemical and biophysical assays is paramount to successfully translating these small molecules into clinical candidates.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. VEGFR2 inhibition assay [bio-protocol.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.cn [tools.thermofisher.cn]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. bepls.com [bepls.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Thiazol-5-ylmethanamine: A Technical Guide to Its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Thiazol-5-ylmethanamine, as a fundamental building block, offers a reactive primary amine group for further chemical modifications, making it a valuable starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, to support its application in research and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research, including reaction setup, purification, formulation, and interpretation of biological assays. The following tables summarize key computed and available experimental data for this compound.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂S | PubChem[1] |

| Molecular Weight | 114.17 g/mol | PubChem[1] |

| IUPAC Name | 1,3-thiazol-5-ylmethanamine | PubChem[1] |

| CAS Number | 161805-76-1 | PubChem[1] |

| XLogP3-AA (Computed) | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 114.02516937 Da | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 57.7 Ų | PubChem[1] |

Experimental Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 131052-46-5 | Sigma-Aldrich[2] |

| Molecular Formula | C₄H₇ClN₂S | Sigma-Aldrich[2] |

| Molecular Weight | 150.63 g/mol | Sigma-Aldrich[2] |

| Physical Form | White to Pale-yellow to Yellow-brown Solid | Sigma-Aldrich[2] |

| Purity | ≥97% | Sigma-Aldrich[2] |

| Storage Conditions | 2-8°C, Inert atmosphere | Sigma-Aldrich[2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from general procedures for related thiazole derivatives.

Synthesis of this compound

A common and effective method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. A plausible route to this compound could involve the reaction of a protected amino-thioacetamide with a suitable 3-halo-2-oxopropanal derivative, followed by deprotection.

Reaction Scheme:

Materials:

-

N-Boc-2-aminoethanethioamide

-

1,3-Dichloroacetone

-

Ethanol

-

Sodium bicarbonate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Cyclization:

-

In a round-bottom flask, dissolve N-Boc-2-aminoethanethioamide (1 equivalent) in ethanol.

-

Add sodium bicarbonate (1.1 equivalents) to the solution.

-

Slowly add a solution of 1,3-dichloroacetone (1 equivalent) in ethanol to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude Boc-protected this compound.

-

-

Purification of Protected Intermediate:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Deprotection:

-

Dissolve the purified Boc-protected this compound in dichloromethane.

-

Add trifluoroacetic acid (excess, e.g., 10 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Characterization Protocols

¹H NMR Spectroscopy:

-

Objective: To confirm the proton environment of the synthesized this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Expected Chemical Shifts (δ, ppm):

-

Singlet for the C2-H of the thiazole ring (typically δ 8.5-9.0).

-

Singlet for the C4-H of the thiazole ring (typically δ 7.5-8.0).

-

Singlet for the methylene protons (-CH₂-NH₂) adjacent to the thiazole ring (typically δ 4.0-4.5).

-

Broad singlet for the amine protons (-NH₂) (chemical shift is concentration and solvent dependent).

-

¹³C NMR Spectroscopy:

-

Objective: To identify the carbon skeleton of the molecule.

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Expected Chemical Shifts (δ, ppm):

-

C2 of the thiazole ring (typically δ 150-160).

-

C4 of the thiazole ring (typically δ 140-150).

-

C5 of the thiazole ring (typically δ 120-130).

-

Methylene carbon (-CH₂-) (typically δ 40-50).

-

-

Objective: To assess the purity of the synthesized this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

-

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Method: The sample can be introduced via direct infusion or as the eluent from an LC-MS system.

-

Expected Results:

-

[M+H]⁺: An ion corresponding to the molecular weight of the compound plus a proton (m/z = 115.03).

-

Fragmentation: Common fragmentation pathways for thiazole derivatives may involve cleavage of the aminomethyl group and fragmentation of the thiazole ring.

-

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A flowchart of the synthesis and characterization process.

Logical Relationship of Physicochemical Properties

The interplay of various physicochemical properties is crucial for predicting the behavior of a molecule in different environments.

Caption: Key properties influencing biological activity.

Conclusion

This compound is a valuable building block for the development of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its physicochemical properties and offers detailed, practical protocols for its synthesis and characterization. While experimental data for some properties remain to be determined, the information and methodologies presented here will aid researchers in the effective utilization of this versatile compound in their drug discovery and development endeavors.

References

Preliminary Cytotoxicity Studies of Thiazol-5-ylmethanamine and Related Thiazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity of thiazole-containing compounds, with a focus on methodologies and data interpretation relevant to the Thiazol-5-ylmethanamine scaffold. While specific public data on the cytotoxicity of this compound derivatives is limited, this guide leverages the extensive research on structurally related thiazole compounds to offer a foundational understanding of their potential as cytotoxic agents. The information presented herein is intended to equip researchers with the necessary tools to design and execute cytotoxicity studies for novel thiazole-based compounds.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, illustrates the potential of the thiazole scaffold as a pharmacophore in the development of anticancer agents.

Table 1: Cytotoxicity of Thiazole Derivatives against Breast Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4c | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| Compound 5b | MCF-7 | 0.2 ± 0.01 | - | - |

| Compound 5e | MCF-7 | 0.6648 (72h) | - | - |

| Compound 5a | MDA-MB-231 | 1.51 (72h) | - | - |

| Compound 3c | MCF-7 | 13.66 | Staurosporine | 6.77 |

| Compound 4 | MCF-7 | 5.73 | Staurosporine | 6.77 |

| Compound 4b | MDA-MB-231 | 3.52 | Sorafenib | 1.18 |

| Compound 4c | MDA-MB-231 | 4.89 | Sorafenib | 1.18 |

| Compound 4d | MDA-MB-231 | 1.21 | Sorafenib | 1.18 |

Data compiled from multiple sources, including references[1][2][3][4].

Table 2: Cytotoxicity of Thiazole Derivatives against Other Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4c | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |

| Compound 1 | A2780 | 11.6 | - | - |

| Compound 1 | HeLa | 22.4 | - | - |

| Compound 3 | A2780 | 12.4 | - | - |

| Compound 3 | HeLa | 19.4 | - | - |

| Compound 5c | Hela | 0.00065 (72h) | - | - |

| Compound 5f | KF-28 (ovarian) | 0.006 (72h) | - | - |

| Compound 5k | MDA-MB-468 | 0.6 ± 0.04 | - | - |

| Compound 5g | PC-12 | 0.43 ± 0.06 | - | - |

| K5 | HeLa | 15 | - | - |

Data compiled from multiple sources, including references[1][3][5][6].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. The following are standard protocols for key experiments cited in the evaluation of thiazole compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

-

Thiazole compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[8]

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-